4-Methyl-2,3-dihydro-1,4-benzoxazin-8-amine 4-Methyl-2,3-dihydro-1,4-benzoxazin-8-amine
Brand Name: Vulcanchem
CAS No.: 1042973-68-1
VCID: VC7934681
InChI: InChI=1S/C9H12N2O/c1-11-5-6-12-9-7(10)3-2-4-8(9)11/h2-4H,5-6,10H2,1H3
SMILES: CN1CCOC2=C(C=CC=C21)N
Molecular Formula: C9H12N2O
Molecular Weight: 164.20

4-Methyl-2,3-dihydro-1,4-benzoxazin-8-amine

CAS No.: 1042973-68-1

Cat. No.: VC7934681

Molecular Formula: C9H12N2O

Molecular Weight: 164.20

* For research use only. Not for human or veterinary use.

4-Methyl-2,3-dihydro-1,4-benzoxazin-8-amine - 1042973-68-1

Specification

CAS No. 1042973-68-1
Molecular Formula C9H12N2O
Molecular Weight 164.20
IUPAC Name 4-methyl-2,3-dihydro-1,4-benzoxazin-8-amine
Standard InChI InChI=1S/C9H12N2O/c1-11-5-6-12-9-7(10)3-2-4-8(9)11/h2-4H,5-6,10H2,1H3
Standard InChI Key QNXQBHHHKHBBKT-UHFFFAOYSA-N
SMILES CN1CCOC2=C(C=CC=C21)N
Canonical SMILES CN1CCOC2=C(C=CC=C21)N

Introduction

Chemical Identity and Structural Features

The molecular formula of 4-methyl-2,3-dihydro-1,4-benzoxazin-8-amine is C₉H₁₂N₂O, with a molecular weight of 164.20 g/mol . The compound’s structure consists of a fused benzene ring and an oxazine ring, where:

  • Position 4 is substituted with a methyl group.

  • Position 8 contains a primary amine group.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number1042973-68-1
Molecular FormulaC₉H₁₂N₂O
Molecular Weight164.20 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

The amine group at position 8 enhances solubility in polar solvents, while the methyl group at position 4 influences steric and electronic properties, potentially affecting receptor binding .

Synthesis and Structural Elucidation

While no explicit synthesis route for 4-methyl-2,3-dihydro-1,4-benzoxazin-8-amine is documented, analogous benzoxazines are typically synthesized via Mannich cyclization or Williamson ether synthesis . A plausible route involves:

  • Nitro Intermediate Formation: Reacting 2-bromo-4-methylphenol with a nitro-substituted alkylating agent under Williamson conditions.

  • Nitro Reduction: Catalytic hydrogenation (e.g., Pd/C) converts the nitro group to an amine .

  • Cyclization: Acid- or base-mediated cyclization forms the benzoxazine core.

Table 2: Hypothetical Synthesis Steps

StepReaction TypeReagents/ConditionsIntermediate/Product
1Williamson Ether2-Bromo-4-methylphenol, K₂CO₃Nitro-substituted ether
2Catalytic HydrogenationH₂, Pd/C, EtOHAmino-substituted ether
3CyclizationHCl/Heat4-Methyl-2,3-dihydro-1,4-benzoxazin-8-amine

Structural characterization relies on NMR, IR, and mass spectrometry. For example, the amine proton typically appears as a broad singlet near δ 5.5 ppm in 1^1H NMR, while the oxazine ring protons resonate between δ 3.0–4.5 ppm .

Future Directions and Challenges

  • Synthetic Optimization: Improving yield and scalability of the synthesis route.

  • In Vitro Profiling: Screening against CB1/CB2 receptors and cancer cell lines.

  • Structure-Activity Relationships (SAR): Modifying the methyl and amine groups to enhance potency and selectivity.

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